1-benzylsulfanyl-3-bromo-2-ethylbenzene
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Overview
Description
1-benzylsulfanyl-3-bromo-2-ethylbenzene is an organic compound with the molecular formula C15H15BrS and a molecular weight of 307.25 g/mol . This compound is part of the aryl sulfane family, which is characterized by the presence of a sulfur atom bonded to an aromatic ring. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
1-benzylsulfanyl-3-bromo-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Preparation Methods
The synthesis of 1-benzylsulfanyl-3-bromo-2-ethylbenzene typically involves a multi-step process. One common method includes the following steps :
Stage 1: 1,3-dibromo-2-ethylbenzene is treated with n-butyllithium in tetrahydrofuran (THF) and n-heptane at -78°C under an inert atmosphere for 0.75 hours.
Stage 2: Sulfur is added to the reaction mixture, and the temperature is maintained at -78°C for another 0.5 hours.
Stage 3: Benzyl bromide is then added, and the reaction is stirred at -78°C for 1.5 hours. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with dichloromethane (DCM). The organic layers are combined, washed with water, dried with magnesium sulfate, and evaporated to dryness. The product is purified by chromatography on silica gel, yielding this compound with a yield of 79%.
Chemical Reactions Analysis
1-benzylsulfanyl-3-bromo-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the sulfur atom using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include THF, n-heptane, n-butyllithium, sulfur, benzyl bromide, DCM, and magnesium sulfate .
Mechanism of Action
The mechanism of action of 1-benzylsulfanyl-3-bromo-2-ethylbenzene involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other atoms, leading to the formation of new chemical structures. The bromine atom can participate in substitution reactions, allowing the compound to be modified for specific applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-benzylsulfanyl-3-bromo-2-ethylbenzene can be compared with other similar compounds, such as:
Benzyl(3-bromo-2-methylphenyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.
Benzyl(3-chloro-2-ethylphenyl)sulfane: Similar structure but with a chlorine atom instead of a bromine atom.
Benzyl(3-bromo-2-ethylphenyl)ether: Similar structure but with an oxygen atom instead of a sulfur atom.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-benzylsulfanyl-3-bromo-2-ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrS/c1-2-13-14(16)9-6-10-15(13)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPOWISQIZSUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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